2-Ethoxyethyl 4-methylbenzenesulfonate

Description

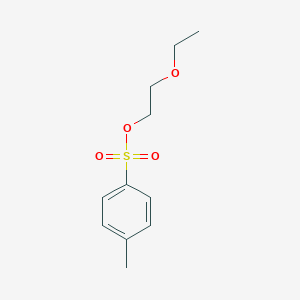

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-3-14-8-9-15-16(12,13)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXNTEDKEYTYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399598 | |

| Record name | 2-ethoxyethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17178-11-9 | |

| Record name | Ethanol, 2-ethoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17178-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethoxyethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethyl 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.192.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethoxyethyl 4 Methylbenzenesulfonate

Optimized Tosylation Protocols for High-Yield Production

The traditional synthesis of 2-Ethoxyethyl 4-methylbenzenesulfonate (B104242) involves the esterification of 2-ethoxyethanol (B86334) with p-toluenesulfonyl chloride (TsCl). smolecule.com Optimizing this tosylation process is crucial for achieving high yields and purity. Key factors influencing the reaction's success include the choice of base and solvent, as well as precise control over temperature, reaction time, and reactant stoichiometry.

Temperature and Reaction Time Kinetics

Temperature and reaction time are critical parameters that must be carefully controlled to maximize yield and minimize the formation of byproducts. Tosylation reactions are often conducted at low temperatures, typically between 0 °C and room temperature, to manage the exothermic nature of the reaction and prevent side reactions. youtube.com For instance, a common procedure involves adding the alcohol to a stirred slurry of p-toluenesulfonyl chloride and pyridine (B92270) while maintaining the temperature below 5°C.

The reaction time can vary from a few hours to overnight, depending on the specific conditions. mdpi.comresearchgate.net Monitoring the reaction's progress, for example, by observing the disappearance of the tosyl azide (B81097) stretch in IR spectroscopy in related reactions, is crucial to determine the optimal reaction time. nih.gov Shorter reaction times are generally preferred to increase throughput and reduce energy consumption.

Molar Ratio Optimization and Stoichiometric Control

The molar ratio of the reactants—2-ethoxyethanol, p-toluenesulfonyl chloride, and the base—plays a significant role in the reaction's efficiency. Typically, a slight excess of the tosylating agent and the base is used to ensure the complete conversion of the alcohol. nih.govmdpi.com For example, a general procedure might use 1.5 molar equivalents of both tosyl chloride and triethylamine (B128534) relative to the alcohol. mdpi.com

In some cases, the molar ratio can be significantly higher. One study on cellulose (B213188) tosylation found that an optimal degree of substitution was achieved with a much larger excess of tosyl chloride and base. researchgate.net Precise stoichiometric control is essential to avoid unreacted starting materials that can complicate purification and to prevent the formation of unwanted byproducts.

Continuous Flow Reactor Systems for Scalable Synthesis

For the large-scale industrial production of 2-Ethoxyethyl 4-methylbenzenesulfonate, continuous flow reactor systems offer significant advantages over traditional batch processing. acs.org Flow chemistry enables better control over reaction parameters, enhances safety, and can lead to higher yields and purity.

Process Intensification and Reaction Efficiency

Process intensification through continuous flow reactors can dramatically improve reaction efficiency. sphinxsai.com Microreactors, with their high surface-area-to-volume ratio, allow for excellent heat and mass transfer, enabling reactions to be run under more aggressive conditions with shorter residence times. sphinxsai.comwiley-vch.de This can lead to significantly higher space-time yields compared to batch processes. mdpi.com

The precise control over stoichiometry and residence time in a flow system minimizes the formation of byproducts and allows for rapid optimization of reaction conditions. acs.org For instance, a patent for a kilogram-scale production of a similar compound detailed a continuous flow process with a residence time of only 45 minutes, achieving a 95% yield.

Byproduct Management in Industrial Scale Production

In industrial-scale synthesis, the management of byproducts is a critical concern. The primary byproduct in the tosylation reaction is the hydrochloride salt of the base used (e.g., triethylammonium (B8662869) chloride). In a continuous flow setup, the separation of byproducts can be integrated into the workflow.

Alternative Halogen-Free Esterification Routes

A significant alternative to the conventional synthesis, which employs p-toluenesulfonyl chloride, is the direct esterification of p-toluenesulfonic acid with 2-ethoxyethanol. This pathway circumvents the use of halogenated sulfonylating agents, aligning with the principles of green chemistry by avoiding the generation of halide waste streams.

The direct esterification of a sulfonic acid with an alcohol is an equilibrium-limited process. To drive the reaction towards the product side and achieve high yields, the removal of water formed during the reaction is essential. This is accomplished by using powerful dehydrating agents. quora.com

In the context of synthesizing this compound, this halogen-free route involves the reaction of 4-methylbenzenesulfonic acid and 2-ethoxyethanol. To facilitate this esterification, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are employed as dehydrating agents. These reagents activate the sulfonic acid, and the subsequent reaction with the alcohol proceeds to form the desired ester, with the carbodiimide (B86325) being converted to a urea (B33335) byproduct.

Key parameters for this reaction include maintaining an appropriate molar ratio of the reactants and choosing a suitable solvent. Typically, a slight excess of the alcohol (a 1:1.2 ratio of acid to alcohol) is used in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. While this method is a viable halogen-free alternative, it generally results in lower yields, around 70-75%, compared to the traditional tosyl chloride method, primarily due to the challenges of driving the equilibrium to completion. The reaction also tends to be slower, often requiring 12 to 24 hours to proceed.

The selection of a synthetic route for this compound depends on several factors, including desired yield, reaction time, scalability, and byproduct management. A comparative analysis of the traditional tosyl chloride route versus the halogen-free sulfonic acid esterification highlights the distinct advantages and disadvantages of each approach. The tosyl chloride method generally provides higher yields in a shorter reaction time, whereas the sulfonic acid route offers an environmentally preferable halogen-free process.

Below is a comparative table of the different synthetic pathways.

| Parameter | Tosyl Chloride Route | Sulfonic Acid Route |

| Yield | 85–96% | 70–75% |

| Reaction Time | 2–3 hours | 12–24 hours |

| Scalability | Moderate | Low |

| Byproduct Formation | Low | Moderate |

| Data sourced from a comparative analysis of synthesis methods. |

Mechanistic Insights into the Reactivity of 2 Ethoxyethyl 4 Methylbenzenesulfonate

Nucleophilic Substitution Reactions Mediated by the Sulfonate Moiety

The reactivity of 2-Ethoxyethyl 4-methylbenzenesulfonate (B104242) is fundamentally governed by the presence of the 4-methylbenzenesulfonate (tosylate) group. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack. nih.govopenstax.orgmasterorganicchemistry.com This characteristic facilitates a broad range of nucleophilic substitution reactions.

Diverse Nucleophile Scope and Regioselectivity

2-Ethoxyethyl 4-methylbenzenesulfonate reacts with a wide array of nucleophiles, leading to the formation of new carbon-nucleophile bonds. The primary nature of the carbon center bearing the tosylate group strongly favors a bimolecular nucleophilic substitution (SN2) mechanism. stackexchange.com This pathway involves a backside attack by the nucleophile, resulting in an inversion of configuration if the carbon were chiral.

The scope of nucleophiles includes, but is not limited to, amines, azides, and thiocyanates. google.com For instance, the reaction with primary or secondary amines is a common method for introducing a 2-ethoxyethyl group onto a nitrogen atom. A prominent example is its application in the synthesis of the antihistamine drug, Bilastine. In this synthesis, this compound is used to alkylate the secondary amine of a piperidine (B6355638) ring derivative. nih.govgoogle.comgoogleapis.com The reaction proceeds with high regioselectivity, with the nucleophilic nitrogen atom selectively attacking the electrophilic carbon of the 2-ethoxyethyl group, displacing the tosylate leaving group. google.com

The reaction with sodium azide (B81097) (NaN3) provides a pathway to synthesize 2-ethoxyethyl azide, a versatile intermediate that can be further transformed, for example, through click chemistry or reduction to the corresponding primary amine. stackexchange.com The azide anion is a potent nucleophile, and its reaction with primary tosylates like this compound is typically efficient. stackexchange.com

Below is a data table illustrating the diverse nucleophile scope in reactions with this compound:

| Nucleophile | Reagent | Product | Reaction Type |

| Secondary Amine | 1-(2-piperidin-4-yl-1H-benzo[d]imidazol-1-yl)ethan-1-one | 1-(1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazol-1-yl)ethan-1-one | N-Alkylation (SN2) |

| Azide | Sodium Azide (NaN3) | 2-Ethoxyethyl azide | Azide Synthesis (SN2) |

| Thiocyanate | Potassium Thiocyanate (KSCN) | 2-Ethoxyethyl thiocyanate | Thiocyanate Synthesis (SN2) |

| Thiols | R-SH | 2-(Ethoxyethyl)thioether | Thioether Synthesis (SN2) |

This table presents a generalized overview of potential reactions. Specific reaction conditions and yields may vary.

Solvent Effects on Reaction Mechanisms

The choice of solvent plays a critical role in influencing the mechanism and rate of nucleophilic substitution reactions involving this compound. As the reaction is expected to proceed via an SN2 pathway, polar aprotic solvents are generally favored. quora.commuseonaturalistico.it

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone, can dissolve the ionic nucleophiles while not significantly solvating the anionic nucleophile. quora.commuseonaturalistico.ityoutube.com This leaves the nucleophile relatively "naked" and more reactive, thereby accelerating the rate of the SN2 reaction. museonaturalistico.it In contrast, polar protic solvents, such as water and alcohols, can form strong hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon. quora.comyoutube.com This solvation effect stabilizes the nucleophile, increasing the activation energy and thus slowing down the SN2 reaction rate. youtube.com

For this compound, which is a primary tosylate, the SN1 pathway is highly unlikely due to the instability of the corresponding primary carbocation. Therefore, the use of polar protic solvents would primarily lead to a decrease in the rate of the SN2 reaction rather than a shift towards an SN1 mechanism.

The following table summarizes the expected effect of different solvent types on the SN2 reaction of this compound:

| Solvent Type | Examples | Effect on SN2 Reaction Rate | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases | Solvates the cation of the nucleophilic salt but not the anion, leading to a more reactive "naked" nucleophile. |

| Polar Protic | Water, Ethanol, Methanol | Decreases | Solvates the anionic nucleophile through hydrogen bonding, creating a solvent cage and reducing its reactivity. |

| Non-polar | Hexane, Toluene | Very Slow / No Reaction | Reactants (especially ionic nucleophiles) have poor solubility. |

Hydrolytic Stability and Degradation Pathways

This compound, being an ester of p-toluenesulfonic acid, is susceptible to hydrolysis under both acidic and basic conditions. The hydrolysis results in the cleavage of the ester linkage, yielding 2-ethoxyethanol (B86334) and p-toluenesulfonic acid or its salt. google.com

Acid-Catalyzed Hydrolysis Kinetics

The acid-catalyzed hydrolysis of sulfonate esters generally proceeds via a mechanism involving the protonation of one of the sulfonate oxygen atoms. This protonation makes the sulfonyl group a better leaving group. Subsequently, a water molecule can act as a nucleophile, attacking the carbon atom attached to the sulfonate group in an SN2-like manner, or in some cases, particularly for secondary or tertiary systems, an SN1 pathway involving the formation of a carbocation intermediate may occur. For a primary substrate like this compound, the SN2 pathway is the more probable route.

Base-Mediated Hydrolysis Mechanisms

Under basic conditions, the hydrolysis of this compound, often referred to as saponification, occurs through the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon atom bearing the tosylate group. smolecule.comgoogle.com This is a classic SN2 reaction where the hydroxide ion acts as the nucleophile and the tosylate as the leaving group.

The reaction is generally considered irreversible because the p-toluenesulfonic acid formed will be deprotonated by the basic medium to form the p-toluenesulfonate salt. The rate of base-mediated hydrolysis is dependent on the concentrations of both the sulfonate ester and the hydroxide ion, exhibiting second-order kinetics.

The general mechanism for the base-mediated hydrolysis is as follows:

HO- + CH3CH2OCH2CH2OTs → CH3CH2OCH2CH2OH + TsO-

Kinetic studies on the alkaline hydrolysis of similar esters, such as ethyl acetate, have shown that the reaction rate is influenced by temperature, with higher temperatures leading to an increased rate constant. uv.esresearchgate.net A similar trend would be expected for the hydrolysis of this compound.

Role as a Potent Alkylating and Leaving Group Precursor

The primary utility of this compound in organic synthesis stems from its function as a potent precursor for the 2-ethoxyethyl group and the exceptional ability of the tosylate moiety to act as a leaving group. nih.govmasterorganicchemistry.comgoogleapis.com

As an alkylating agent, it is employed to introduce the 2-ethoxyethyl group onto various nucleophiles. googleapis.com This is particularly valuable in the synthesis of complex molecules where this group may serve as a protective group or as an integral part of the final structure. nih.govgoogleapis.com The reaction proceeds under relatively mild conditions, and the tosylate leaving group is unreactive towards many reagents, allowing for a high degree of functional group tolerance.

The tosylate group's effectiveness as a leaving group is attributed to its stability as an anion. The negative charge on the oxygen atom is delocalized over the three oxygen atoms and the sulfur atom of the sulfonate group through resonance, and is further stabilized by the electron-withdrawing nature of the sulfonyl group. nih.govmasterorganicchemistry.com This makes the cleavage of the C-O bond energetically favorable.

The following table provides examples of this compound acting as an alkylating agent:

| Nucleophile | Product | Application/Significance |

| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivative | Bilastine precursor | Synthesis of a non-sedating antihistamine. google.comgoogleapis.com |

| Phenols | 2-Ethoxyethyl aryl ethers | Introduction of an ether linkage, potentially modifying solubility or biological activity. |

| Indoles | N-(2-Ethoxyethyl)indoles | N-alkylation of heterocyclic compounds for further functionalization. google.com |

Strategic Applications in Complex Molecule Synthesis

Employment as a Transient Protecting Group in Multi-Step Syntheses

In the intricate world of multi-step organic synthesis, the selective modification of one functional group in the presence of others is a paramount challenge. This is where protecting groups become indispensable tools. A protecting group temporarily masks a reactive functional group, rendering it inert to specific reaction conditions, and can be cleanly removed later in the synthetic sequence. 2-Ethoxyethyl 4-methylbenzenesulfonate (B104242) can serve as a precursor for the introduction of the 2-ethoxyethyl (EE) protecting group.

Protection of Hydroxyl Functionalities

The hydroxyl group (-OH) is one of the most common and reactive functional groups in organic molecules. Its protection is a frequent necessity in synthetic chemistry. The 2-ethoxyethyl group can be used to protect alcohols, forming an acetal (B89532) that is stable to a range of reaction conditions. While the direct use of 2-ethoxyethyl 4-methylbenzenesulfonate for this purpose is less common than other methods, the underlying principle of employing the 2-ethoxyethyl moiety for protection is well-established. This protection strategy is particularly useful due to the relative ease of deprotection, which can often be achieved under mildly acidic conditions.

| Protecting Group | Common Reagents for Introduction | Cleavage Conditions |

| Ethoxyethyl (EE) | 2-Ethoxy-1-propene, Ethyl vinyl ether | Mild acid (e.g., 1N HCl) wikipedia.org |

| Methoxymethyl (MOM) | Chloromethyl methyl ether | Acidic conditions (e.g., 6 M HCl) wikipedia.org |

| Tetrahydropyranyl (THP) | Dihydropyran | Acidic conditions (e.g., acetic acid) wikipedia.org |

| Benzyl (Bn) | Benzyl bromide, Benzyl chloride | Hydrogenolysis libretexts.org |

Protection of Amino Functionalities

Similar to hydroxyl groups, primary and secondary amino groups (-NH2, -NHR) are nucleophilic and often require protection during synthesis to prevent unwanted side reactions. While carbamates like Boc and Cbz are more common for amine protection, the principles of using protecting groups are universal. The ethoxyethyl group is not a standard protecting group for amines, but the strategic use of alkylating agents like this compound highlights the broader application of such reagents in complex syntheses. The protection of amines is crucial in peptide synthesis and the creation of other nitrogen-containing compounds. organic-chemistry.org

Key Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound plays a critical role as a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to introduce the 2-ethoxyethyl group into a molecule is central to its utility.

Case Studies in Antihistamine Drug Synthesis (e.g., Bilastine)

A prominent example of the industrial application of this compound is in the synthesis of the second-generation antihistamine drug, bilastine. simsonpharma.com Bilastine is used for the treatment of allergic rhinoconjunctivitis and urticaria. googleapis.com In the synthesis of bilastine, this compound is used to alkylate a benzimidazole (B57391) nitrogen atom. google.comgoogle.com This step is a crucial part of building the final drug molecule. The reaction is typically carried out in the presence of a base, such as potassium tert-butoxide or potassium hydroxide (B78521), in a suitable solvent like DMF. google.comgoogle.com This specific application underscores the importance of this compound in the efficient and large-scale production of modern pharmaceuticals.

| Drug | Therapeutic Class | Role of this compound |

| Bilastine | Antihistamine | Alkylating agent to introduce the 1-(2-ethoxyethyl) side chain googleapis.comgoogle.comgoogle.com |

Synthesis of Bioactive Heterocycles and Related Derivatives

The utility of this compound extends to the synthesis of a variety of bioactive heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and the introduction of specific side chains can significantly modulate the biological activity of a molecule. The 2-ethoxyethyl group can influence properties such as solubility, lipophilicity, and metabolic stability. Patent literature reveals its use in the synthesis of novel benzimidazole derivatives investigated as antihistamine agents, where it is reacted with precursor molecules to introduce the key ethoxyethyl side chain. google.com

Functionalization of Polyethylene (B3416737) Glycol (PEG) and Oligoethylene Glycol (OEG) Analogues

Polyethylene glycol (PEG) and its shorter-chain analogues, oligoethylene glycols (OEG), are widely used in biomedical applications due to their biocompatibility, water solubility, and non-immunogenic nature. The process of attaching PEG chains to molecules, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of drugs and biomolecules.

While direct functionalization with this compound itself is not the primary method, analogous tosylated OEG derivatives are key reagents for this purpose. For instance, tosylated methoxy-polyethylene glycol (mPEG-OTs) is a common reagent for introducing PEG chains onto molecules with nucleophilic groups. chemicalbook.comchemicalbook.com The tosyl group acts as an excellent leaving group, allowing for the covalent attachment of the PEG chain. This functionalization can be applied to a wide range of materials, including nanoparticles and hydrogels, to enhance their properties for biological applications. nih.govrsc.orgnih.gov The principles of these reactions are directly comparable to the reactivity of this compound, highlighting the broader importance of tosylated oligo- and polyethylene glycol derivatives in materials science and bioconjugation.

| Polymer/Oligomer | Functionalizing Agent | Application |

| Polyethylene Glycol (PEG) | Tosylated PEG derivatives | Drug delivery, bioconjugation, surface modification nih.govnih.gov |

| Oligoethylene Glycol (OEG) | Tosylated OEG derivatives | Linkers, spacers, solubilizing agents chemicalbook.comchemicalbook.com |

Synthesis of PEGylated Building Blocks for Bioconjugation

While direct large-scale PEGylation using this compound is not its primary application, its structural motif is foundational in the synthesis of short, discrete polyethylene glycol (PEG)-like linkers. These short PEG chains are crucial in bioconjugation, where they act as spacers to connect bioactive molecules to other entities, such as proteins or surfaces, while maintaining their biological activity. The ethoxyethyl group introduced by this tosylate can be considered a fundamental unit of a PEG chain. Related compounds containing longer oligo(ethylene glycol) chains terminated with a tosylate group are employed in bioconjugation and polymer chemistry due to their enhanced water solubility and biocompatibility, properties conferred by the repeating ether linkages. researchgate.net The synthesis of these longer PEG-like tosylates often follows a similar synthetic principle, highlighting the role of the tosylate as an activating group for the ether-containing chain.

The general strategy for creating these building blocks involves the reaction of the corresponding oligo(ethylene glycol) with p-toluenesulfonyl chloride. The resulting tosylate is a stable, yet reactive intermediate. In the context of bioconjugation, these PEG-like linkers can improve the pharmacokinetic properties of therapeutic proteins and peptides. rsc.orgresearchgate.net

Incorporation into Advanced Polymer Architectures

A significant application of this compound is as a cationic initiator in the living ring-opening polymerization (CROP) of various monomers, most notably 2-substituted-2-oxazolines. researchgate.net This process allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. The ethoxyethyl group from the initiator becomes the α-end group of the resulting polymer chain.

This initiation capability is particularly valuable in the construction of advanced polymer architectures, such as block copolymers and star-shaped polymers.

Block Copolymers: By initiating the polymerization of a first monomer and then subsequently adding a second monomer, well-defined block copolymers can be synthesized. For instance, the polymerization of 2-ethyl-2-oxazoline (B78409) initiated by this compound, followed by the addition of another oxazoline (B21484) monomer like 2-phenyl-2-oxazoline, would result in a diblock copolymer. rsc.orgrsc.org Such block copolymers can self-assemble into various nanostructures, finding applications in drug delivery and nanotechnology. vt.edu

Star-Shaped Polymers: While monofunctional initiators like this compound produce linear polymers, the same chemical principle is extended to multifunctional tosylate initiators to create star-shaped polymers. researchgate.netnih.gov For example, a core molecule bearing multiple hydroxyl groups can be tosylated and subsequently used to initiate the polymerization of monomers like 2-ethyl-2-oxazoline from multiple sites, leading to a star-shaped architecture. nih.gov However, the initiation with tosylates can sometimes be slow, which may lead to ill-defined polymers if not carefully controlled. nih.gov

| Polymer Architecture | Synthetic Strategy | Initiator Type | Resulting Polymer |

| Linear Polymer | Cationic Ring-Opening Polymerization | Monofunctional (e.g., this compound) | Well-defined with controlled molecular weight |

| Block Copolymer | Sequential Monomer Addition in CROP | Monofunctional (e.g., this compound) | Diblock or triblock copolymers |

| Star-Shaped Polymer | CROP from a central core | Multifunctional Tosylate Initiator | Multiple polymer arms radiating from a central point |

Construction of Supramolecular Protein Assemblies and Biomaterials

The construction of supramolecular protein assemblies and functional biomaterials often relies on specific, non-covalent interactions to drive the self-assembly process. While direct evidence for the use of this compound in this specific context is limited, the introduction of ethoxyethyl groups can influence the properties of materials designed for biological applications. The ether linkages can increase hydrophilicity and flexibility of a material, which are desirable properties for biomaterials. tu-dresden.de

Supramolecular chemistry targeting proteins often utilizes a balance of hydrophobic and hydrophilic interactions to achieve specific recognition and assembly. nih.gov The incorporation of short ethylene (B1197577) glycol-like chains, such as the 2-ethoxyethyl group, can modulate the hydrophilic-lipophilic balance of a molecule, potentially influencing its interaction with protein surfaces or its self-assembly into larger structures in an aqueous environment. The design of such systems often involves the precise placement of functional groups that can participate in hydrogen bonding or other non-covalent interactions, and the ethoxyethyl moiety could play a role in this context. nih.gov

Synthesis of Advanced Probes for Chemical Sensing and Imaging

Design and Preparation of Fluorescent and Chemosensory Probes

The 2-ethoxyethyl moiety, installable via this compound, can be a structural component in the design of advanced fluorescent and chemosensory probes. A notable application is in the development of nerve-specific fluorophores. pdx.edu Research has shown that certain oxazine-based fluorophores can be chemically modified to enhance their nerve-specific uptake and fluorescence properties for applications in image-guided surgery. nih.govnih.gov The synthesis of these probes can involve the modification of a core fluorophore structure, and the introduction of moieties like the 2-ethoxyethyl group can tune the lipophilicity and biodistribution of the probe, which are critical factors for achieving nerve specificity. pdx.eduresearchgate.net

The design of fluorescent probes often involves creating a molecule with a fluorophore and a recognition element. The reaction of this compound with a suitable nucleophilic site on a precursor molecule allows for the covalent attachment of the ethoxyethyl group. This modification can influence the probe's solubility, cell permeability, and interaction with its biological target. researchgate.netresearchgate.net

| Probe Type | Role of 2-Ethoxyethyl Group | Example Application |

| Nerve-Specific Fluorophore | Tuning lipophilicity and biodistribution | Image-guided surgery |

| General Fluorescent Probe | Modulating solubility and cell permeability | Cellular imaging |

Integration into Polymer Degradation Sensing Systems

The development of polymers that can degrade in response to specific stimuli is a growing area of research, with applications in drug delivery and diagnostics. Sensing systems for polymer degradation often rely on a change in a measurable signal, such as fluorescence, upon cleavage of the polymer backbone or side chains. vapourtec.comacs.org While direct application of this compound in such systems is not widely documented, polymers containing ether linkages in their side chains can be designed to be degradable. nih.gov

The degradation of polymer side chains can be a strategy to trigger the release of a payload or to alter the physical properties of the material. nih.gov A sensing system could be designed where the cleavage of an ethoxyethyl-containing side chain, potentially introduced using this compound in the monomer synthesis, leads to the activation of a reporter molecule. For instance, a fluorophore and a quencher could be brought into proximity by the polymer structure, and the degradation of the side chains could lead to their separation and a subsequent increase in fluorescence. The stability of the ether linkage would be a key consideration in the design of such a system.

Precursor for Targeted Protein Degradation (PROTAC) Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govprecisepeg.com The linker is a critical component, as its length, flexibility, and chemical composition significantly impact the efficacy of the PROTAC. nih.gov

Alkyl and polyethylene glycol (PEG) chains are the most common motifs used in PROTAC linkers. nih.govnih.gov The 2-ethoxyethyl group is a fundamental repeating unit of PEG, and its introduction is a key step in the synthesis of PEG-based linkers. This compound, with its good leaving group (tosylate), serves as an effective reagent for attaching the 2-ethoxyethyl moiety to a suitable precursor molecule in the synthesis of these linkers. medchemexpress.com The process would typically involve the nucleophilic substitution of the tosylate by an appropriate functional group on the molecule that will become part of the PROTAC linker. The incorporation of these short ether-containing chains can improve the solubility and pharmacokinetic properties of the resulting PROTAC. nih.govbiochempeg.com

| Linker Component | Synthetic Precursor | Role in PROTAC |

| 2-Ethoxyethyl group | This compound | Provides flexibility and improves solubility |

| PEG chain | Oligomers of ethylene glycol, often activated as tosylates | Enhances pharmacokinetic properties |

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating 2-Ethoxyethyl 4-methylbenzenesulfonate (B104242) from reaction byproducts and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of 2-Ethoxyethyl 4-methylbenzenesulfonate, with capabilities to achieve purity levels of ≥99.5%. A common HPLC method utilizes a reversed-phase C18 column with a methanol/water or acetonitrile/water gradient as the mobile phase. smolecule.com Detection is typically performed using a Diode Array Detector (DAD) at a wavelength of 265 nm. nih.gov This method is not only effective for purity determination but can also be adapted for the detection and quantification of trace-level tosylate impurities, which is crucial in pharmaceutical applications. smolecule.com

A sensitive HPLC/UV method has been developed for determining tosylate impurities at levels as low as 0.15 ppm, ensuring the compound's quality for sensitive applications. smolecule.com The retention time and UV spectra are compared with standards to confirm the identity and purity of the compound.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase | Methanol/water or Acetonitrile/water gradient |

| Detection | UV/DAD at 265 nm |

| Purity Achievable | ≥99.5% |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of this compound. This technique is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may be present.

A typical GC-MS analysis for related sulfonic acid esters involves a high-temperature injection port (e.g., 280°C) and a temperature-programmed column oven to ensure the elution of the compound and any impurities. shimadzu.com For instance, a method might start at 70°C and ramp up to 320°C. shimadzu.com The use of a deactivated split liner with glass wool is common. shimadzu.com The mass spectrometer allows for the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is particularly important for detecting potential genotoxic impurities (PGIs) like sulfonic acid esters, which are a concern in pharmaceutical manufacturing. shimadzu.com

Advanced Column Chromatography for Purification

For the purification of this compound on a preparative scale, advanced column chromatography is frequently employed. Silica gel (230–400 mesh) is a common stationary phase, with an eluent system such as ethyl acetate/hexane, often in a 1:4 ratio. This technique is crucial for removing unreacted starting materials like p-toluenesulfonyl chloride and byproducts such as p-toluenesulfonic acid. smolecule.com Washing the crude product with a dilute base solution before chromatography can help remove acidic impurities. smolecule.com Through careful column chromatography, it is possible to obtain this compound with a purity exceeding 98-99%. smolecule.com

Spectroscopic and Spectrometric Characterization Approaches

Spectroscopic and spectrometric techniques provide detailed structural information and confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide unique insights into the molecular structure.

The ¹H NMR spectrum exhibits characteristic peaks that correspond to the different protons in the molecule. The aromatic protons of the 4-methylbenzenesulfonyl group typically appear in the range of δ 7.2–7.8 ppm. The protons of the ethoxy group are observed at approximately δ 1.2–1.4 ppm for the methyl (CH₃) group and δ 3.4–3.7 ppm for the methylene (B1212753) (OCH₂) group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) |

| Aromatic (4-methylbenzenesulfonyl) | ~7.3–7.8 |

| Methylene (OCH₂) | ~3.4–3.7 |

| Methyl (CH₃ of ethoxy) | ~1.2–1.4 |

| Methyl (of toluenesulfonyl) | ~2.4 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI-MS) is a common technique used for this purpose. The analysis can verify the molecular ion peak, for example, the [M+H]⁺ ion at an m/z of 259.1.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The exact mass of this compound (C₁₁H₁₆O₄S) is 244.077 Da. molbase.com This level of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques for the characterization and purity assessment of this compound. These methods provide critical information regarding the compound's functional groups and conjugated electronic systems, respectively.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for confirming the identity of this compound by identifying its characteristic functional groups. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the bonds within the molecule. The key absorptions are associated with the sulfonate group, the aromatic ring, and the ether linkage.

Detailed Research Findings: The structural confirmation of this compound is achieved by analyzing its distinct IR absorption bands. The most prominent peaks are those corresponding to the sulfonate moiety. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate ester group are typically strong and appear in the 1370-1340 cm⁻¹ and 1180-1160 cm⁻¹ regions, respectively. researchgate.netresearchgate.net The presence of the S-O-C ester linkage is further supported by a strong absorption band in the 1000-960 cm⁻¹ range.

The p-substituted benzene (B151609) ring gives rise to several characteristic peaks. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. iupac.org The C=C stretching vibrations within the aromatic ring typically appear as a series of absorptions in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also significant for confirming the substitution pattern of the benzene ring.

The ethoxyethyl group introduces characteristic aliphatic C-H stretching bands just below 3000 cm⁻¹. Crucially, the C-O-C ether linkage is identified by a strong, characteristic stretching vibration, typically found in the 1150-1085 cm⁻¹ region. This peak may sometimes overlap with the sulfonate absorptions, requiring careful spectral interpretation.

The following interactive data table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Benzene Ring | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 2980-2850 | Medium to Strong |

| Aromatic C=C Stretch | Benzene Ring | 1600-1450 | Medium to Weak |

| Asymmetric S=O Stretch | Sulfonate Ester (-SO₂-O-) | 1370-1340 | Strong |

| Symmetric S=O Stretch | Sulfonate Ester (-SO₂-O-) | 1180-1160 | Strong |

| C-O-C Stretch | Ether | 1150-1085 | Strong |

| S-O-C Stretch | Sulfonate Ester | 1000-960 | Strong |

| Aromatic C-H Out-of-Plane Bend | p-Substituted Benzene | 840-810 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within this compound, primarily those occurring in the p-toluenesulfonate chromophore. The benzene ring conjugated with the sulfonate group absorbs ultraviolet light, leading to characteristic absorption maxima (λmax). This technique is particularly useful for quantitative analysis and purity assessment, often in conjunction with High-Performance Liquid Chromatography (HPLC). sielc.com

Detailed Research Findings: The UV spectrum of this compound is dominated by the absorptions of the 4-methylbenzenesulfonyl moiety. The benzene ring itself exhibits characteristic π → π* transitions. For a simple benzene molecule, these transitions result in a strong absorption band near 200 nm and a weaker, structured band of "benzenoid" absorptions around 254 nm. msu.eduup.ac.za

In the case of this compound, the substitution of the benzene ring with a methyl group and a sulfonate ester group modifies the electronic environment and, consequently, the absorption spectrum. These substituents typically cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands. For instance, studies on analogous compounds like ethyl p-toluenesulfonate in a non-polar solvent like heptane (B126788) show multiple absorption maxima at approximately 257 nm, 261 nm, and 267 nm, which correspond to the fine vibrational structure of the benzenoid band. nih.gov The presence of the ethoxyethyl group, being an unconjugated alkyl ether chain, does not significantly influence the position of the absorption maxima.

The intensity and position of these peaks are sensitive to the solvent used. For quantitative analysis via HPLC-UV, an optimal wavelength is selected where the compound shows significant absorbance without interference from the mobile phase. sielc.com

The following interactive data table presents the typical UV-Vis absorption maxima for the p-toluenesulfonate chromophore found in this compound.

| Electronic Transition | Chromophore | Approximate λmax (nm) | Solvent Effects |

|---|---|---|---|

| π → π* (Primary Band) | Substituted Benzene Ring | ~220-230 | Can be influenced by solvent polarity. |

| π → π* (Benzenoid Band) | Substituted Benzene Ring | ~255-275 (often with fine structure) | Fine structure is more resolved in non-polar solvents. |

Theoretical and Computational Investigations of 2 Ethoxyethyl 4 Methylbenzenesulfonate Reactivity

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. For 2-ethoxyethyl 4-methylbenzenesulfonate (B104242), these studies focus on its characteristic SN2 reaction pathway.

The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. masterorganicchemistry.com DFT calculations can map the entire potential energy surface of this process. The key points on this surface are the reactants, the products, and, most importantly, the transition state. The transition state represents the highest energy point along the reaction coordinate and is characterized as a first-order saddle point with a single imaginary vibrational frequency. iastate.eduresearchgate.net The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate. pitt.edu

Computational studies can be used to predict how the rate of reaction of 2-ethoxyethyl 4-methylbenzenesulfonate changes with different nucleophiles. By calculating the activation energy for the reaction with a series of nucleophiles, a quantitative ranking of their reactivity towards the substrate can be established. This allows for the in silico prediction of reaction outcomes and the selection of optimal reagents for a desired transformation.

| Nucleophile | Predicted Activation Energy (ΔG‡) (kcal/mol) | Relative Reaction Rate Prediction |

|---|---|---|

| CN⁻ (Cyanide) | 20.5 | Fast |

| I⁻ (Iodide) | 21.2 | Fast |

| N₃⁻ (Azide) | 21.8 | Moderate |

| Br⁻ (Bromide) | 22.5 | Moderate |

| Cl⁻ (Chloride) | 23.6 | Slow |

Structure-Reactivity Relationship (SAR) and Predictive Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that relate the chemical structure of a compound to its activity or reactivity. neovarsity.orgwikipedia.org Using computational methods, it is possible to build predictive QSRR models for derivatives of this compound.

This involves creating a virtual library of related compounds by systematically modifying the parent structure. For instance, the electronic properties of the tosylate group can be tuned by changing the para-substituent on the benzene (B151609) ring (e.g., from the standard methyl group to a more electron-withdrawing nitro group or an electron-donating methoxy group). The steric and electronic nature of the ethoxyethyl portion could also be altered.

For each derivative in the virtual library, a set of molecular descriptors is calculated. These can include electronic descriptors (e.g., Hammett constants, calculated atomic charges, LUMO energy) and steric descriptors (e.g., molecular volume). rsc.orgchemrxiv.org The reactivity of each derivative, typically represented by the calculated activation energy for a standard SN2 reaction, is then correlated with these descriptors using statistical methods like multivariate linear regression. neovarsity.orgrsc.org The resulting QSRR equation can be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of substrates with enhanced or attenuated reactivity for specific applications.

| Para-Substituent (X-C₆H₄SO₃-) | Hammett Constant (σₚ) | Predicted Effect on Leaving Group Ability | Predicted Relative Reactivity |

|---|---|---|---|

| -OCH₃ (Methoxy) | -0.27 | Decreased | Slower |

| -CH₃ (Methyl) | -0.17 | Baseline | Baseline |

| -H (Hydrogen) | 0.00 | Increased | Faster |

| -Cl (Chloro) | +0.23 | Increased | Faster |

| -NO₂ (Nitro) | +0.78 | Significantly Increased | Much Faster |

Design of Novel Functionalizations Through Computational Screening

Computational screening, also known as virtual screening, is a powerful strategy for discovering new reactions and functionalizations. This approach leverages computational power to evaluate a large number of potential reactants before committing to laboratory synthesis.

For this compound, a virtual screening campaign could be designed to identify novel nucleophiles that lead to valuable products. This process would involve:

Library Curation: Assembling a large digital library of diverse nucleophiles.

High-Throughput Docking and Reactivity Prediction: Using automated computational workflows to model the SN2 reaction for each nucleophile in the library. This is often done in a tiered approach, starting with fast, lower-level calculations to quickly filter out non-reactive candidates.

High-Level Calculation and Validation: The most promising candidates from the initial screen are then subjected to more accurate, high-level DFT calculations to obtain reliable predictions of reaction barriers and thermodynamics.

This methodology can accelerate the discovery of new synthetic routes. For example, since this compound is a key intermediate in the synthesis of the antihistamine Bilastine, computational screening could be used to explore alternative, more efficient nucleophiles or reaction conditions for the key alkylation step in its synthesis. watson-int.com This approach minimizes experimental trial-and-error, saving time and resources while expanding the synthetic utility of the title compound.

| Nucleophile Screened | Predicted ΔG‡ (kcal/mol) | Reactivity Threshold (e.g., < 25 kcal/mol) | Classification |

|---|---|---|---|

| Pyridine (B92270) | 24.1 | Met | Hit |

| Acetate (CH₃COO⁻) | 26.5 | Not Met | No-Hit |

| Thiophenolate (C₆H₅S⁻) | 22.3 | Met | Hit |

| Imidazo[1,2-a]pyridine | 23.8 | Met | Hit |

| Methanol (CH₃OH) | 31.0 | Not Met | No-Hit |

Exploration of Biological Activities and Pharmacological Relevance of Derivatives

Structure-Activity Relationship Studies of Derived Bioactive Compounds

Direct structure-activity relationship (SAR) studies on derivatives of 2-Ethoxyethyl 4-methylbenzenesulfonate (B104242) are not extensively documented in publicly available research. However, the principles of SAR can be extrapolated from studies on other biologically active sulfonate esters and benzenesulfonamide (B165840) derivatives. The biological activity of such compounds is intrinsically linked to their ability to react with biological nucleophiles, a process governed by both their electrophilicity and hydrophobicity.

For sulfonate esters, the nature of the alkyl or aryl group attached to the sulfonate moiety, as well as substitutions on the benzene (B151609) ring, can significantly influence their biological effects. For instance, in a series of sulfonate esters evaluated for skin sensitization potential, a quantitative structure-activity relationship (QSAR) was developed that correlated the biological response with parameters reflecting both electrophilicity and hydrophobicity. nih.gov This suggests that modifications to the ethoxyethyl side chain or the tolyl group of 2-Ethoxyethyl 4-methylbenzenesulfonate would likely modulate any inherent biological activity.

General trends observed in related compound classes, such as benzenesulfonamide-based inhibitors of carbonic anhydrase, indicate that small changes to the "tail" of the molecule can significantly impact isoform specificity and binding affinity. nih.gov While not direct derivatives, these findings underscore the principle that systematic structural modifications are a key strategy in optimizing the biological activity of benzenesulfonate-containing compounds.

Table 1: General Structure-Activity Relationship Insights for Sulfonate Ester Derivatives

| Structural Modification | Potential Impact on Biological Activity | Rationale |

| Alteration of the alkyl chain (e.g., modifying the ethoxyethyl group) | Changes in hydrophobicity and steric hindrance, potentially affecting cell permeability and interaction with target sites. | The lipophilicity of the molecule can influence its ability to cross cell membranes and access intracellular targets. nih.gov |

| Substitution on the benzene ring | Modulation of the electrophilicity of the sulfonate ester, altering its reactivity towards biological nucleophiles. | Electron-withdrawing or -donating groups on the aromatic ring can influence the leaving group ability of the tosylate. |

| Replacement of the tosylate group | Significant change in reactivity and potential biological targets. | The tosylate is a good leaving group; replacing it would fundamentally alter the compound's chemical properties and biological interactions. wikipedia.org |

Investigations into Potential Interactions with Biological Targets

The primary mechanism by which simple alkyl tosylates, like this compound, are expected to interact with biological systems is through the alkylation of nucleophilic residues on biomolecules such as proteins and nucleic acids. The tosylate group is an excellent leaving group, making the carbon atom to which it is attached susceptible to nucleophilic attack.

While specific biological targets for derivatives of this compound have not been identified, studies on other sulfonate esters provide some clues. For example, certain sulfonate ester derivatives have been investigated as inhibitors of specific enzymes. Naphthoquinone sulfonate ester derivatives have shown inhibitory activity against the P2X7 receptor, an ion channel involved in inflammatory responses. mdpi.com Molecular docking studies suggested that these compounds bind to an allosteric site on the receptor. mdpi.com

Furthermore, the general class of sulfonamides, which are structurally related to sulfonate esters, has been shown to target a wide range of enzymes, with carbonic anhydrases being a prominent example. nih.gov The specificity of these interactions is often dictated by the precise geometry and chemical properties of the sulfonamide and the active site of the enzyme. nih.gov

Table 2: Potential Biological Targets for Sulfonate Ester Derivatives Based on Analogous Compounds

| Potential Target Class | Example from Related Compounds | Potential Mechanism of Interaction |

| Enzymes | Carbonic Anhydrases (for sulfonamides) nih.gov | Inhibition of enzymatic activity through binding to the active site. |

| Receptors | P2X7 Receptor (for naphthoquinone sulfonates) mdpi.com | Allosteric modulation of receptor function. mdpi.com |

| Nucleic Acids | DNA | Alkylation of nucleophilic sites, leading to potential genotoxicity (a known effect of some alkylating agents). |

Modulatory Roles in Cellular Pathways via Derived Molecules

Given the potential for derivatives of this compound to interact with biological targets like enzymes and receptors, it is plausible that they could modulate various cellular pathways. However, without specific studies on these derivatives, any discussion remains speculative and based on the activities of related compounds.

For instance, the inhibition of the P2X7 receptor by naphthoquinone sulfonate esters leads to the modulation of inflammatory pathways, including a reduction in the release of pro-inflammatory cytokines like IL-1β. mdpi.com This highlights how the interaction with a single molecular target can have downstream effects on complex cellular signaling cascades.

Similarly, the inhibition of carbonic anhydrases by benzenesulfonamides can impact a variety of physiological processes, including pH regulation and fluid balance, and has been exploited in the treatment of diseases like glaucoma and cancer. nih.gov The anticancer activity of some benzenesulfonamide-based benzofuran (B130515) derivatives has been linked to the inhibition of the hypoxia-inducible factor (HIF-1) pathway. mdpi.com

The potential for sulfonate esters to act as alkylating agents also implies a possible role in pathways related to cellular stress and DNA damage response. However, this type of activity is often associated with toxicity and is a common mechanism for some types of chemotherapeutic agents.

Environmental Fate and Transformational Pathways of 2 Ethoxyethyl 4 Methylbenzenesulfonate

Hydrolytic and Photolytic Degradation in Aqueous Environments

The degradation of 2-Ethoxyethyl 4-methylbenzenesulfonate (B104242) in aqueous environments can occur through two primary abiotic pathways: hydrolysis and photolysis.

Hydrolytic Degradation:

Photolytic Degradation:

Photolysis is the decomposition of molecules by light. Aromatic sulfonates, the class of compounds to which 2-Ethoxyethyl 4-methylbenzenesulfonate belongs, can undergo photolysis in aqueous solutions. Studies on arenesulfonates suggest that irradiation can lead to desulfonylation and the formation of corresponding phenols. acs.org In the presence of water, photoheterolysis can occur, leading to the generation of a reactive aryl cation. acs.org While specific studies on the photolytic degradation of this compound are not available, it is plausible that it would undergo similar photodegradation processes, potentially forming 4-methylphenol (p-cresol) and other related compounds upon cleavage of the sulfonate group.

Table 1: Potential Abiotic Degradation Products of this compound

| Degradation Pathway | Potential Products |

| Hydrolysis | 4-methylbenzenesulfonic acid, 2-ethoxyethanol (B86334) |

| Photolysis | 4-methylphenol (p-cresol), other related compounds |

Note: This table is based on general principles of sulfonate ester degradation and data from related compounds, as specific studies on this compound were not found.

Biotransformation Pathways and Microbial Degradation Studies

Biotransformation, or the metabolism of substances by living organisms, is a critical pathway for the environmental degradation of many organic compounds. For sulfonate compounds, microbial degradation is a key process.

Numerous microorganisms are capable of utilizing sulfonates and sulfate (B86663) esters as a source of sulfur for growth. nih.govoup.com The metabolism of these compounds often involves desulfonation, a process catalyzed by specific enzymes. Aerobic bacteria are known to carry out oxygen-dependent desulfonation of both aromatic and aliphatic sulfonates. nih.govoup.com This process is often facilitated by FMNH₂-dependent monooxygenases or α-ketoglutarate-dependent dioxygenases. nih.govoup.com

While specific microbial degradation studies on this compound are not documented in the reviewed scientific literature, studies on related compounds provide insight into likely biotransformation pathways. For instance, bacteria from the genus Pseudomonas have been shown to degrade p-toluenesulfonate. nih.gov The degradation of linear alkylbenzene sulfonates (LAS), a major class of anionic surfactants, proceeds through terminal oxidation of the alkyl chain, desulfonation, and subsequent cleavage of the aromatic ring.

Based on this, the biotransformation of this compound would likely involve the following steps:

Enzymatic attack and cleavage of the ether or alkyl chain.

Desulfonation , releasing the sulfonate group as inorganic sulfate.

Aromatic ring cleavage , leading to the formation of smaller, more readily biodegradable organic acids.

Table 2: Key Microbial Genera Involved in Sulfonate Degradation

| Microbial Genus | Relevance to Sulfonate Degradation |

| Pseudomonas | Capable of degrading p-toluenesulfonate. nih.gov |

| Alcaligenes | Implicated in the metabolism of alkylbenzenesulfonates. |

| Escherichia | Some strains can utilize aliphatic sulfonates as a sulfur source. nih.gov |

Note: This table highlights microbes known to degrade related sulfonate compounds, suggesting their potential role in the biotransformation of this compound.

Role as a Precursor in the Formation of Other Environmental Contaminants

Current research and available literature primarily identify this compound as a chemical intermediate in synthetic organic chemistry. watson-int.com It is notably used in the pharmaceutical industry for the synthesis of Bilastine, an antihistamine medication. watson-int.com In this context, it serves as a protecting group or a leaving group to facilitate specific chemical reactions.

There is no evidence in the reviewed scientific literature to suggest that this compound acts as a significant precursor in the formation of other widespread environmental contaminants through natural transformation processes. Its environmental relevance appears to be more associated with its own potential presence in the environment and its subsequent degradation, rather than its role in forming new persistent pollutants. The transformation products of pharmaceuticals and their intermediates are an area of ongoing research, as some can exhibit toxicity. mdpi.comresearchgate.net However, specific data on the formation of hazardous environmental contaminants from this compound is currently lacking.

Future Perspectives and Emerging Research Directions

Green Chemistry Approaches to Synthesis and Application

The synthesis of 2-Ethoxyethyl 4-methylbenzenesulfonate (B104242) and related tosylates is increasingly benefiting from green chemistry principles, focusing on environmentally benign solvents, and reducing waste. Traditional methods for tosylation often involve the use of pyridine (B92270) as both a solvent and a base, which is effective but presents environmental and safety concerns. smolecule.comnih.gov Newer, greener strategies are emerging to mitigate these issues.

One promising approach involves the use of eco-friendly solvent systems. For instance, the tosylation of polysaccharides like cellulose (B213188) and starch has been successfully demonstrated in a NaOH-urea solvent system, sometimes in the presence of surfactants. researchgate.netrsc.orgrsc.org This method avoids hazardous organic solvents and often simplifies purification, sometimes eliminating the need for chromatography. jchemlett.com While not yet specifically detailed for 2-ethoxyethyl 4-methylbenzenesulfonate, these methodologies for other tosylates highlight a clear path toward more sustainable synthesis. The use of ultrasound has also been explored as an eco-friendly technique for the tosylation of oligoethylene glycols. jchemlett.com

Key advantages of these green synthesis approaches include:

Reduced Environmental Impact: Minimizing or eliminating the use of hazardous solvents and reagents. jchemlett.com

Cost-Effectiveness: Simplified purification processes, such as extraction and precipitation instead of chromatography, can lead to significant cost savings. jchemlett.com

Improved Safety: Avoiding toxic and flammable organic solvents enhances the safety profile of the synthesis.

Future research will likely focus on adapting these green methods specifically for the synthesis of this compound, optimizing reaction conditions to maximize yield and purity while maintaining a minimal environmental footprint.

Catalytic Applications in Novel Organic Transformations

While this compound is primarily known as a reactive intermediate and a protecting group, the broader class of sulfonates is integral to various catalytic processes. watsonnoke.comwatson-int.com The tosyl group is an excellent leaving group, a property that is fundamental to its role in nucleophilic substitution reactions. smolecule.comnih.gov This reactivity is central to its application in the synthesis of more complex molecules.

Although direct catalytic applications of this compound are not extensively documented, research into related compounds suggests potential avenues for exploration. For example, metal-catalyzed reactions involving tosylates are common in organic synthesis. Ytterbium(III) trifluoromethanesulfonate (B1224126) has been used to catalyze the formation of alkyl tosylates from alcohols and toluenesulfonic acid anhydride (B1165640) under neutral and mild conditions. organic-chemistry.org Indium-catalyzed sulfonylation of amines and alcohols to produce sulfonamides and sulfonic esters has also been shown to be highly efficient. organic-chemistry.org

Emerging research is also exploring the use of polyoxometalates (POMs) in conjunction with tosylation. The tosylation of hydroxyl-functionalized organic derivatives of POMs opens up pathways for further functional group transformations, with potential applications in catalysis and materials science. researchgate.net

Future investigations may focus on developing novel catalytic systems where this compound or its derivatives can act as more than just a substrate, potentially participating in catalytic cycles for new types of organic transformations.

Integration into Flow Chemistry for Sustainable and Efficient Processes

Flow chemistry, or continuous-flow processing, offers significant advantages for the synthesis of chemical compounds, including improved safety, efficiency, and scalability. acs.orgvapourtec.com The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields, reduced byproduct formation, and safer handling of hazardous reagents. acs.orgmit.edu

A notable example of the application of flow chemistry is in the kilogram-scale production of this compound. A 2023 patent describes a process using a continuous flow reactor at 25°C with a residence time of 45 minutes, achieving a 95% yield and 99.2% purity. This demonstrates the potential of flow chemistry for the large-scale, efficient, and sustainable production of this compound.

Table 1: Comparison of Batch vs. Flow Synthesis of this compound

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | 2–3 hours | 30–60 minutes |

| Yield | 90–94% | 95% |

| Scalability | Moderate | High |

| Byproduct Formation | Low | Very low |

| Data derived from a 2023 patent on kilogram-scale production. |

The integration of flow chemistry aligns well with the principles of green chemistry by enabling more energy-efficient processes and minimizing waste. mit.edu Future research will likely explore the optimization of flow processes for this compound synthesis further, potentially incorporating in-line purification and analysis for a fully automated and highly efficient manufacturing process.

Expansion of Biomedical Applications through Advanced Derivatization

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, most notably the antihistamine bilastine. watsonnoke.comwatson-int.com In this context, it functions as a protecting group and a reactive intermediate, facilitating the assembly of the final complex molecule. watsonnoke.comwatson-int.com The core utility of tosylates in medicinal chemistry lies in their ability to be displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. researchgate.net

The potential for biomedical applications extends beyond its current use. By undergoing nucleophilic substitution reactions, the tosyl group of this compound can be replaced by various biologically relevant moieties. For example, reactions with sodium azide (B81097) can introduce an azide group, a versatile precursor for creating amines or participating in click chemistry. rsc.orgresearchgate.net

Advanced derivatization strategies could lead to novel compounds with a range of potential therapeutic activities. The ethoxyethyl portion of the molecule can also be modified to alter properties like solubility and bioavailability. For instance, analogs with longer polyethylene (B3416737) glycol (PEG)-like chains exhibit increased water solubility and biocompatibility, making them suitable for applications in bioconjugation and polymer chemistry.

Future research is expected to focus on synthesizing a library of derivatives of this compound and screening them for various biological activities. This could lead to the discovery of new therapeutic agents for a wide range of diseases.

Data-Driven Discovery and Machine Learning in Synthesis and Applications

The fields of chemical synthesis and materials discovery are being revolutionized by data-driven approaches and machine learning (ML). lbl.govresearchgate.netarxiv.org These technologies can accelerate the discovery of new materials and optimize reaction conditions by analyzing vast datasets and identifying patterns that may not be apparent to human researchers. nih.gov

For the synthesis of this compound, machine learning algorithms could be trained on existing reaction data to predict optimal conditions, such as solvent, temperature, and catalyst, to maximize yield and minimize byproducts. researchgate.netchemrxiv.orgchemrxiv.org This data-driven approach can significantly reduce the number of experiments needed, saving time and resources. nih.gov A two-step framework combining Bayesian Optimization (BO) and a Deep Neural Network (DNN) has been successfully used to optimize the synthesis of nanoparticles, demonstrating the power of these techniques. researchgate.netchemrxiv.orgchemrxiv.org

Beyond synthesis, machine learning can also be applied to predict the potential applications and biological activities of novel derivatives of this compound. By analyzing the structural features of the molecule and comparing them to databases of compounds with known activities, ML models can identify promising candidates for further investigation. researchgate.netarxiv.org

The future of research in this area will likely involve the creation of comprehensive databases of synthesis protocols and compound properties, which will serve as the foundation for developing sophisticated machine learning models. lbl.gov This will enable a more rapid and efficient cycle of design, synthesis, and testing of new materials based on the this compound scaffold.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-ethoxyethyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves the reaction of 4-methylbenzenesulfonyl chloride with 2-ethoxyethanol under basic conditions. For example, potassium carbonate (K₂CO₃) in ethyl acetate is used to deprotonate the hydroxyl group of 2-ethoxyethanol, facilitating nucleophilic attack on the sulfonyl chloride . Key optimization parameters include:

- Molar ratios : A slight excess of sulfonyl chloride (1.1–1.2 eq) ensures complete conversion of the alcohol.

- Temperature : Reflux (~80°C) accelerates the reaction, typically requiring 5–6 hours.

- Workup : Extraction with ethyl acetate and recrystallization from hexane/ethyl acetate mixtures yield high-purity crystals .

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify characteristic peaks:

- Aromatic protons of the 4-methylbenzenesulfonyl group (~7.3–7.8 ppm).

- Ethoxy group protons (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.7 ppm for OCH₂).

- FT-IR : Confirm sulfonate ester formation via S=O stretching vibrations (1170–1370 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 259.1) .

Advanced Structural and Mechanistic Analysis

Q. Q3. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides atomic-level structural insights:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Refinement : Employ SHELXL for least-squares refinement. Hydrogen atoms are positioned geometrically using riding models, while sulfonate and ethoxy groups are refined isotropically .

- Validation : Check for R-factor convergence (<5%) and analyze residual electron density maps to confirm absence of disorder .

Q. Q4. What analytical strategies address discrepancies in purity assessments between HPLC and NMR data?

Methodological Answer:

- HPLC-DAD/MS : Use a C18 column with acetonitrile/water gradients to separate impurities. Compare retention times and UV spectra with standards .

- NMR Integration : Quantify residual solvents (e.g., ethyl acetate) via ¹H NMR peak integration relative to the target compound.

- Cross-Validation : If HPLC suggests >98% purity but NMR shows impurities, consider differential solubility during crystallization or column adsorption effects .

Applications in Research

Q. Q5. How is this compound utilized as a derivatization agent in analytical chemistry?

Methodological Answer: The compound acts as a derivatizing reagent for hydroxyl-containing analytes (e.g., phenols, steroids) to enhance HPLC detectability:

- Reaction Protocol : React the analyte with this compound in pyridine at 60°C for 2 hours.

- Mechanism : The sulfonate group acts as a leaving group, forming stable ether derivatives with improved chromatographic resolution .

- Case Study : Derivatives of triterpene acids showed 10-fold increased sensitivity in UV detection at 254 nm .

Q. Q6. What role does this compound play in studying enzyme activity in non-aqueous media?

Methodological Answer: this compound serves as a co-solvent or stabilizer in enzyme-catalyzed reactions:

- Solvent System : Mix with water (up to 30% v/v) to maintain enzyme (e.g., lipase) activity while solubilizing hydrophobic substrates.

- Stability Testing : Monitor enzyme half-life in the presence of the sulfonate ester to assess compatibility with organic media .

Safety and Handling in Laboratory Settings

Q. Q7. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential release of volatile byproducts (e.g., HCl during synthesis).

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Discard via approved chemical waste streams .

Advanced Data Interpretation

Q. Q8. How can computational modeling complement experimental data in predicting reactivity trends of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for sulfonate ester hydrolysis. Compare activation energies (ΔG‡) with experimental kinetic data.

- Solvent Effects : Apply PCM models to simulate reaction rates in water vs. organic solvents .

- Validation : Correlate computed LUMO energies with electrophilicity in nucleophilic substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products